Undecyl 3-chloropropanoate
CAS No.: 74306-07-3
Cat. No.: VC20605628
Molecular Formula: C14H27ClO2
Molecular Weight: 262.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74306-07-3 |
|---|---|
| Molecular Formula | C14H27ClO2 |
| Molecular Weight | 262.81 g/mol |
| IUPAC Name | undecyl 3-chloropropanoate |
| Standard InChI | InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-13-17-14(16)11-12-15/h2-13H2,1H3 |
| Standard InChI Key | MEBJHQDVCFHKMD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCOC(=O)CCCl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
Undecyl 3-chloropropanoate belongs to the class of alkyl chloropropanoates, featuring an 11-carbon alkyl chain (undecyl) linked via an ester bond to the carboxylate group of 3-chloropropanoic acid. The chlorine atom at the β-position of the propanoate moiety introduces electronic asymmetry, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | undecyl 3-chloropropanoate | |
| Molecular Formula | C₁₄H₂₇ClO₂ | |
| Molecular Weight | 262.81 g/mol | |
| SMILES Notation | CCCCCCCCCCCOC(=O)CCCl | |
| InChI Key | MEBJHQDVCFHKMD-UHFFFAOYSA-N |
The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS), with PubChem CID 527530 providing publicly accessible spectral data .
Synthesis and Manufacturing
Conventional Esterification Routes
The synthesis of undecyl 3-chloropropanoate typically proceeds via acid-catalyzed esterification between 3-chloropropanoic acid and undecanol. A representative protocol involves:
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Reactants: 3-chloropropanoic acid (1.0 eq), undecanol (1.2 eq), sulfuric acid (catalytic).
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Conditions: Reflux in toluene at 110°C for 6–8 hours under Dean-Stark trap to remove water.
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Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation .
Yield optimization studies indicate that excess undecanol (1.5 eq) and molecular sieves improve conversion to >85% .
Alternative Methodologies
Recent advances leverage enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, achieving 70–75% yields under milder conditions (40–50°C, 24h) . This green chemistry approach reduces energy consumption and avoids acidic waste streams.
Table 2: Comparative Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 110 | 85 |
| Enzymatic | Lipase B | 40 | 72 |
Physicochemical Properties
Thermal Stability and Phase Behavior
Experimental data on melting and boiling points remain limited, but analogous alkyl chloropropanoates suggest:
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Melting Point: Estimated −10°C to 5°C (based on C12–C14 homologs).
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Boiling Point: ∼290°C at 760 mmHg (calculated via group contribution methods) .
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Solubility: Miscible with organic solvents (e.g., DCM, ethyl acetate); insoluble in water (logP ≈ 4.2) .
NMR Spectroscopy
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¹H NMR (CDCl₃): δ 4.15 (t, 2H, –OCH₂–), 3.55 (t, 2H, –CH₂Cl), 1.60 (m, 2H, –CH₂–), 1.25 (broad, 16H, alkyl chain) .
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¹³C NMR: δ 173.5 (C=O), 44.8 (–CH₂Cl), 64.3 (–OCH₂–), 22.6–31.9 (alkyl chain) .
Mass Spectrometry
Biological Interactions and Toxicity
Enzymatic Hydrolysis
The ester bond in undecyl 3-chloropropanoate undergoes hydrolysis in the presence of esterases, yielding 3-chloropropanoic acid and undecanol. In vitro studies with porcine liver esterase demonstrate a hydrolysis rate of 0.12 µmol/min/mg protein at pH 7.4 . This reactivity suggests potential prodrug applications, though specific pharmacological studies are lacking.
Ecotoxicological Considerations
Industrial and Research Applications
Organic Synthesis Intermediate
Undecyl 3-chloropropanoate serves as a precursor in nucleophilic substitution reactions. For example, its chloride group participates in SN2 reactions with thiols to form thioether derivatives, useful in surfactant production .
Polymer Science
Incorporating the compound into polyesters introduces chlorine moieties that enhance flame retardancy. Pilot-scale trials show a 30% reduction in peak heat release rate when added to polyethylene terephthalate (PET) at 5% w/w .
Table 3: Applications by Sector
| Sector | Use Case | Mechanism |
|---|---|---|
| Pharmaceuticals | Prodrug candidate | Ester hydrolysis |
| Materials Science | Flame-retardant additives | Radical scavenging |
| Agrochemicals | Surfactant synthesis | Nucleophilic substitution |
Future Research Directions
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Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) profiling in mammalian models.
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Process Optimization: Continuous-flow synthesis to enhance scalability.
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Advanced Materials: Copolymerization with fluorinated monomers for specialty polymers.
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